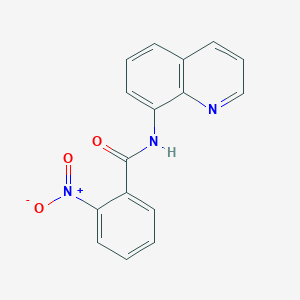
N-(quinolin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-5-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of quinoline and thiophene
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride . The resulting compound can undergo various electrophilic substitution reactions, leading to the formation of derivatives substituted at the 5-position of the thiophene ring .
Biochemical Pathways
It is known that quinoline derivatives play a significant role in modern theoretical and applied chemistry, including the synthesis of efficient pharmaceuticals
Biochemical Analysis
Biochemical Properties
N-(quinolin-5-yl)thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to undergo electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation . These reactions suggest that this compound can form stable complexes with different biomolecules, potentially influencing their activity and function. For instance, the interaction with potassium hexacyanoferrate(III) in an alkaline medium leads to the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, indicating its potential role in redox reactions .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. The compound’s influence on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit diverse biological activities, which can impact cell proliferation, differentiation, and apoptosis . These effects are likely mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo electrophilic substitution reactions suggests that it can form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, the formation of stable complexes with biomolecules can lead to alterations in their structure and function, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s ability to undergo electrophilic substitution reactions suggests that it can participate in redox reactions and other metabolic processes . These interactions can affect metabolic flux and metabolite levels, potentially influencing cellular energy production and biosynthesis. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential to induce localized effects on cellular function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic use.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol. This reaction yields this compound with a good yield . The reaction conditions include heating the mixture to boiling point to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium hexacyanoferrate(III) in an alkaline medium to form derivatives.
Electrophilic Substitution: It can undergo nitration, sulfonation, bromination, formylation, and acylation, primarily at the 5-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.
Electrophilic Substitution: Various reagents such as nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acetic anhydride for acylation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as nitrated, sulfonated, brominated, formylated, and acylated compounds .
Scientific Research Applications
N-(quinolin-5-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Due to its heterocyclic structure, it is a potential candidate for drug development, particularly in the design of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It can be used as a probe in biological studies to understand various biochemical pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-5-yl)thiophene-2-carbothioamide: A thioamide derivative with similar structural features.
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: A fused heterocyclic compound with a thienyl substituent on C2.
Uniqueness
N-(quinolin-5-yl)thiophene-2-carboxamide is unique due to its specific combination of quinoline and thiophene rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
N-quinolin-5-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(13-7-3-9-18-13)16-12-6-1-5-11-10(12)4-2-8-15-11/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLHFPGSNXEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
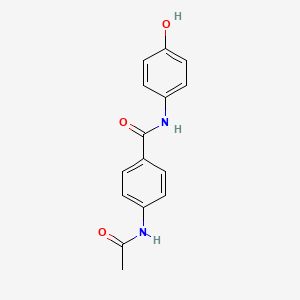
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)
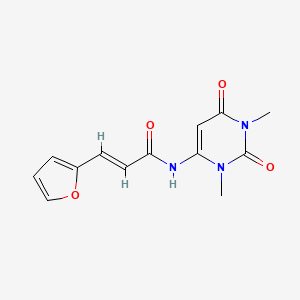
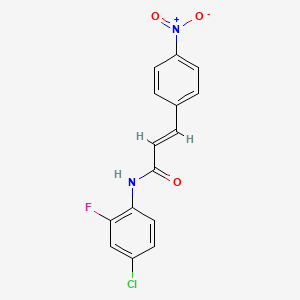

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate](/img/structure/B5740668.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)
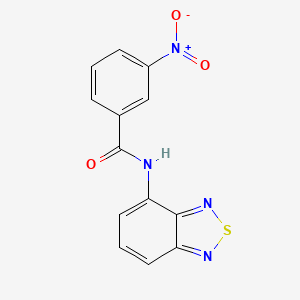
![N'-[(2,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
